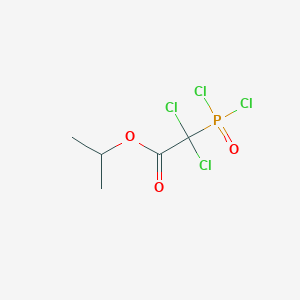
Propan-2-yl dichloro(dichlorophosphoryl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl dichloro(dichlorophosphoryl)acetate is a chemical compound with a unique structure that includes both dichloro and dichlorophosphoryl groups
Métodos De Preparación
The synthesis of Propan-2-yl dichloro(dichlorophosphoryl)acetate typically involves the reaction of isopropyl alcohol with dichlorophosphoryl chloride and dichloroacetic acid. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Análisis De Reacciones Químicas
Propan-2-yl dichloro(dichlorophosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by removing chlorine atoms.
Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propan-2-yl dichloro(dichlorophosphoryl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Research studies may explore its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigations into its potential therapeutic uses, such as in drug development, are ongoing.
Industry: It is utilized in the manufacture of various industrial products, including pesticides and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Propan-2-yl dichloro(dichlorophosphoryl)acetate involves its interaction with specific molecular targets. The dichlorophosphoryl group can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can affect various biochemical pathways and molecular processes, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Propan-2-yl dichloro(dichlorophosphoryl)acetate can be compared with other similar compounds, such as:
Dichlorophosphoryl chloride: Used in similar synthetic applications but lacks the isopropyl group.
Dichloroacetic acid: Shares the dichloro group but has different chemical properties and applications.
Isopropyl dichloroacetate: Similar structure but different reactivity due to the absence of the phosphoryl group.
Propiedades
Número CAS |
61264-36-6 |
|---|---|
Fórmula molecular |
C5H7Cl4O3P |
Peso molecular |
287.9 g/mol |
Nombre IUPAC |
propan-2-yl 2,2-dichloro-2-dichlorophosphorylacetate |
InChI |
InChI=1S/C5H7Cl4O3P/c1-3(2)12-4(10)5(6,7)13(8,9)11/h3H,1-2H3 |
Clave InChI |
HFARPIZPWXFXPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C(P(=O)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-N~2~,N~6~,4-trimethyl-5-[(E)-(2-nitrophenyl)diazenyl]pyridine-2,6-diamine](/img/structure/B14596116.png)
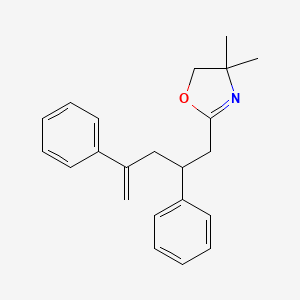
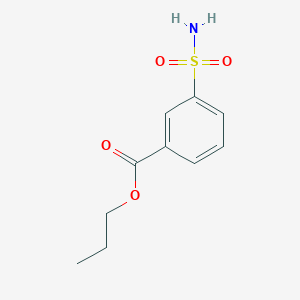


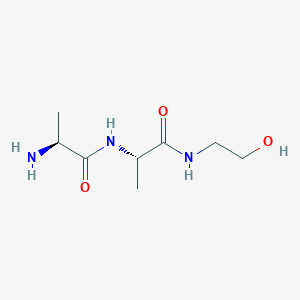
![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)
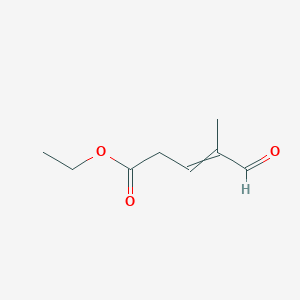
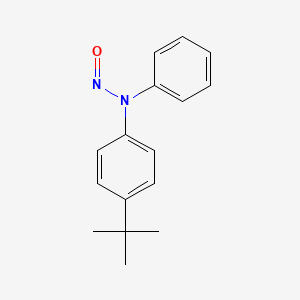
![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)
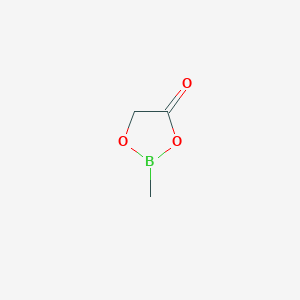
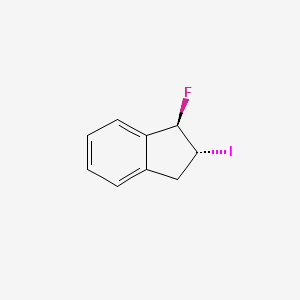
![5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14596173.png)
![4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one](/img/structure/B14596176.png)
